5-Bromo-1,2,3-trichlorobenzene

描述

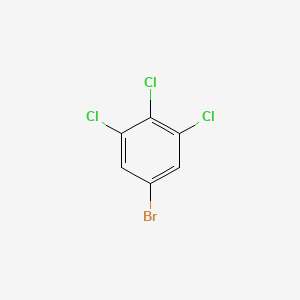

5-Bromo-1,2,3-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3 It is a halogenated derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3-trichlorobenzene typically involves the bromination of 1,2,3-trichlorobenzene. One common method includes reacting 1,2,3-trichlorobenzene with a brominating agent such as bromine or N-bromosuccinimide in the presence of an acidic catalyst . The reaction is usually carried out in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient brominating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and environmental impact .

化学反应分析

Types of Reactions

5-Bromo-1,2,3-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Brominating Agents: Bromine, N-bromosuccinimide

Catalysts: Acidic catalysts like aluminum chloride

Solvents: Tetrahydrofuran, 2-methyl-tetrahydrofuran

Bases: Potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

科学研究应用

Scientific Research Applications

5-Bromo-1,2,3-trichlorobenzene serves as a versatile intermediate in various research applications:

Pharmaceuticals

- Isoxazole Derivatives: The compound is crucial for synthesizing isoxazole derivatives, which exhibit diverse biological activities including antiparasitic properties. For instance, research has indicated its potential in developing compounds targeting Rhipicephalus sanguineus nymphs, vectors for canine babesiosis.

- Biologically Active Compounds: It is utilized to create intermediates for various drugs aimed at treating infections and diseases caused by parasites .

Agrochemicals

- The compound plays a role in the synthesis of agrochemicals that control pests and diseases affecting crops. Its halogenated structure often enhances biological activity against specific agricultural targets.

Organic Synthesis

- As an intermediate in organic chemistry, it facilitates the formation of more complex molecules through electrophilic aromatic substitution reactions. This property makes it valuable for chemists aiming to develop new compounds with tailored functionalities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Study on Isoxazole Synthesis | Development of antiparasitic agents | Demonstrated efficacy against tick vectors; significant potential for veterinary pharmaceuticals |

| Agrochemical Research | Synthesis of pest control agents | Highlighted effectiveness in reducing pest populations with minimal environmental impact |

| Organic Chemistry Investigation | Electrophilic substitution reactions | Showed versatility as an intermediate for synthesizing complex organic compounds |

作用机制

The mechanism of action of 5-Bromo-1,2,3-trichlorobenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other electrophiles. This process involves the formation of an arenium ion intermediate, which is stabilized by the aromatic ring .

相似化合物的比较

Similar Compounds

1,2,3-Trichlorobenzene: A similar compound with three chlorine atoms but no bromine.

1-Bromo-2,3,4-trichlorobenzene: Another halogenated benzene derivative with a different substitution pattern.

Uniqueness

5-Bromo-1,2,3-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

生物活性

5-Bromo-1,2,3-trichlorobenzene (C₆H₂BrCl₃) is a halogenated aromatic compound characterized by the presence of one bromine and three chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activity, mechanisms of action, and research findings.

- Molecular Formula: C₆H₂BrCl₃

- Molecular Weight: 260.34 g/mol

- Solubility: Moderately soluble in organic solvents

This compound primarily functions through electrophilic aromatic substitution , a common reaction mechanism for halogenated compounds. Its lipophilic nature influences its absorption and distribution within biological systems. The compound can interact with various biomolecules, leading to enzyme inhibition or activation, particularly with cytochrome P450 enzymes involved in xenobiotic metabolism.

Cellular Effects

Research indicates that this compound affects cellular processes by altering cell signaling pathways and gene expression. Notably, exposure to this compound has been linked to changes in the expression of detoxification-related genes, suggesting potential implications for cellular homeostasis.

Potential Applications

This compound serves as an intermediate in synthesizing isoxazole derivatives , which exhibit diverse biological activities including antiparasitic properties. For instance, compounds derived from this intermediate have shown effectiveness against Rhipicephalus sanguineus nymphs, vectors responsible for canine babesiosis .

Case Studies

- Isoxazole Derivatives : A study highlighted the synthesis of isoxazole derivatives from this compound that demonstrated significant biological activity against parasitic infections.

- Toxicological Assessments : Investigations into the toxicological profile of this compound revealed potential risks associated with its use in agricultural applications. Studies suggest careful handling due to its lipophilic nature and potential bioaccumulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1,2,3-Trichlorobenzene | Three chlorine atoms on benzene | Limited biological activity |

| 1-Bromo-2,3,4-trichlorobenzene | Bromine at position 1 and three chlorines | Moderate biological activity |

| This compound | Bromine at position 5 and three chlorines | High potential for biological activity |

常见问题

Basic Research Questions

Q. How can 5-bromo-1,2,3-trichlorobenzene be synthesized with high regioselectivity?

- Methodological Answer : Regioselective synthesis often involves halogen exchange or electrophilic substitution. For example, bromination of 1,2,3-trichlorobenzene under controlled conditions (e.g., using Br₂ in the presence of FeCl₃ as a catalyst) can yield the desired product. Monitoring reaction progress via GC-MS or TLC ensures purity .

Q. What purification methods are effective for isolating this compound given its solubility profile?

- Methodological Answer : Due to its slight water solubility ( ), recrystallization from non-polar solvents like hexane or toluene is recommended. Column chromatography using silica gel with a hexane/ethyl acetate gradient can resolve impurities. Confirm purity via melting point analysis (60°C) and NMR .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store at room temperature in airtight containers, avoiding incompatible materials like strong oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal as halogenated waste .

Q. How can basic spectroscopic techniques confirm the identity of this compound?

- Methodological Answer : Use NMR to identify aromatic protons (typically δ 7.2–7.8 ppm) and NMR to resolve carbons bonded to halogens. Compare melting point (60°C) and boiling point (266°C) with literature values to validate purity .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for aryl-aryl bond formation?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh₃)₄, NiCl₂), solvents (DMF, THF), and additives (KOtBu). For Suzuki-Miyaura coupling, use arylboronic acids in degassed solvents at 80–100°C. Monitor yields via HPLC and optimize ligand-to-metal ratios to suppress dehalogenation side reactions .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing nature of Cl and Br groups activates the ring for substitution. Use DFT calculations to map charge distribution and predict reaction sites. Experimentally, compare reaction rates with meta/para-substituted analogs under identical conditions .

Q. What advanced NMR techniques resolve spectral overlaps in this compound derivatives?

- Methodological Answer : Apply -decoupled NMR (if fluorinated analogs are synthesized) to eliminate splitting from adjacent nuclei. For complex spectra, use 2D-COSY or NOESY to assign coupling patterns and confirm substitution geometry .

Q. How can contradictory data on physical properties (e.g., solubility, melting point) be addressed?

- Methodological Answer : Reproduce experiments under standardized conditions (e.g., ASTM methods). For solubility discrepancies, use gravimetric analysis in controlled solvents. Cross-validate melting points via differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What strategies are effective for regioselective functionalization of this compound?

- Methodological Answer : Use directing groups (e.g., -SO₃H) to steer electrophiles to specific positions. For metal-mediated reactions, steric effects from adjacent Cl/Br substituents can guide selectivity. Computational modeling (e.g., Fukui indices) aids in predicting reactive sites .

Q. How can electronic effects of substituents be quantified to predict reaction pathways?

属性

IUPAC Name |

5-bromo-1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUMVBQMJFFYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399582 | |

| Record name | 5-bromo-1,2,3-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-51-8 | |

| Record name | 5-bromo-1,2,3-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1,2,3-TRICHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。